molecular formula C13H16O2 B15260795 4-[2-(Propan-2-yl)phenyl]oxolan-3-one

4-[2-(Propan-2-yl)phenyl]oxolan-3-one

Cat. No.: B15260795
M. Wt: 204.26 g/mol
InChI Key: MHHXDPULIWVVGF-UHFFFAOYSA-N
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Description

4-[2-(Propan-2-yl)phenyl]oxolan-3-one is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a ketone group at position 3 and a 2-isopropylphenyl moiety at position 2. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol. The compound’s structure combines aromatic and heterocyclic components, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(2-propan-2-ylphenyl)oxolan-3-one

InChI

InChI=1S/C13H16O2/c1-9(2)10-5-3-4-6-11(10)12-7-15-8-13(12)14/h3-6,9,12H,7-8H2,1-2H3

InChI Key

MHHXDPULIWVVGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2COCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Propan-2-yl)phenyl]oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(Propan-2-yl)phenylacetic acid with an appropriate lactonization agent . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the oxolanone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Propan-2-yl)phenyl]oxolan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(Propan-2-yl)phenyl]oxolan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Propan-2-yl)phenyl]oxolan-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Key Features :

  • Oxolan-3-one core : The ketone group enhances electrophilic reactivity, enabling nucleophilic additions or condensations.

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-[2-(Propan-2-yl)phenyl]oxolan-3-one with three related oxolan derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not Provided C₁₄H₁₈O₂ 218.29 Oxolan-3-one, 2-isopropylphenyl
2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one 2320143-91-5 C₁₉H₂₇ClN₂O₃ 378.88 Oxolan-3-yl, diazepane, chlorophenoxy
3-[4-(Oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide 929972-45-2 C₁₁H₁₆N₄O₂S 256.32 Oxolan-2-ylmethyl, triazole, sulfanyl
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol 2165989-41-1 C₇H₁₄O₂S 162.25 Oxolan-3-ol, propan-2-ylsulfanyl

Key Observations :

  • Oxolan-3-one vs. Oxolan-3-ol : The ketone group in the target compound increases electrophilicity compared to the hydroxyl group in (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol , making it more reactive toward nucleophiles.
  • Substituent Effects : The 2-isopropylphenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the polar triazole and sulfanyl groups in 929972-45-2 .

Computational Insights

  • Electron Density Analysis : Multiwfn could map the electron localization function (ELF) of the target compound, highlighting nucleophilic (ketone oxygen) and electrophilic (aromatic ring) sites.
  • Correlation Energy : The Colle-Salvetti formula estimates correlation energies for similar systems, aiding in predicting intermolecular interactions (e.g., binding with proteins).

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